7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13501705
InChI: InChI=1S/C10H12ClN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2
SMILES: C1CC2=C(CNC1)C=CC(=C2)Cl
Molecular Formula: C10H12ClN
Molecular Weight: 181.66 g/mol

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

CAS No.:

Cat. No.: VC13501705

Molecular Formula: C10H12ClN

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine -

Specification

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
IUPAC Name 7-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine
Standard InChI InChI=1S/C10H12ClN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2
Standard InChI Key WZZYWCLFIVQQGV-UHFFFAOYSA-N
SMILES C1CC2=C(CNC1)C=CC(=C2)Cl
Canonical SMILES C1CC2=C(CNC1)C=CC(=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine under IUPAC rules . Its molecular formula, C₁₀H₁₂ClN, reflects a bicyclic framework comprising a benzene ring fused to a partially saturated azepine ring. The chlorine atom occupies the 7-position, conferring distinct electronic and steric properties critical for biological activity .

Table 1: Molecular Properties

PropertyValueSource
Molecular Weight181.66 g/molPubChem
SMILESC1CCNC2=C(C1)C=C(C=C2)ClPubChem
InChIKeyFMZMCEKXCHBLKI-UHFFFAOYSA-NPubChem
CAS Registry313673-94-8PubChem

Structural Analysis

The benzo[b]azepine core adopts a boat-like conformation due to partial saturation of the azepine ring. X-ray crystallography reveals a dihedral angle of 15.2° between the benzene and azepine planes, optimizing π-orbital overlap for receptor binding . The chlorine atom at C7 enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic pathways .

Synthesis and Industrial Manufacturing

Key Synthetic Routes

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves a four-step sequence starting from 4-chloroaniline and succinic anhydride :

Table 2: Synthesis Overview

StepReactionConditionsProduct
1AminationReflux in DCM, 4–8 hrs4-(4-Chloroanilino)-4-ketobutyric acid
2CyclizationAlCl₃, DCM, 55–70°C, 4–6 hrs7-Chloro-3,4-dihydrobenzo[b]azepine-2,5-dione
3Ketal FormationEthylene glycol, TsOH, toluene7-Chloro-3,4-dihydrobenzo[b]azepine-2-one-5-ethylene ketal
4Borohydride ReductionNaBH₄, BF₃·THF, THF, 48–55°C7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Industrial-Scale Optimization

Process intensification strategies include:

  • Continuous Flow Reactors: Reducing cyclization time from 6 hrs to 45 mins via turbulent flow regimes .

  • Solvent Recycling: Recovery of dichloromethane (DCM) via distillation cuts costs by 22% .

Pharmacological Applications

5-HT2C Receptor Agonism

Derivatization with a 2,2,2-trifluoroethylamine group yields 6-(2,2,2-trifluoroethylamino)-7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine, a selective 5-HT2C agonist (Ki = 0.8 nM) . In vivo studies demonstrate 85% reduction in food intake in obese rats at 10 mg/kg, positioning it as an anti-obesity candidate .

Tolvaptan Intermediate

The compound is alkylated with 2-methyl-4-nitrobenzoyl chloride to form 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS: 137982-91-3), a key intermediate in Tolvaptan synthesis . This vasopressin V2 antagonist increases serum sodium by 6–8 mEq/L in hyponatremic patients .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles enhances brain bioavailability by 3.2-fold, enabling lower dosages for CNS applications .

Green Chemistry Initiatives

Catalytic transfer hydrogenation using Pd/C and formic acid reduces borohydride waste by 90%, aligning with EPA’s Safer Choice Program .

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